molecular formula C12H8Cl2O3 B12704439 (E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate CAS No. 53548-34-8

(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate

Cat. No.: B12704439
CAS No.: 53548-34-8
M. Wt: 271.09 g/mol
InChI Key: XUISHRXMJFAYGU-FNORWQNLSA-N
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Description

(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate typically involves the reaction of 2,4-dichlorophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the dichlorophenoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2,4-dichlorophenoxy)prop-2-enoate: Similar in structure but with an ethyl group instead of a propynyl group.

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.

Uniqueness

(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate is unique due to the presence of the propynyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

53548-34-8

Molecular Formula

C12H8Cl2O3

Molecular Weight

271.09 g/mol

IUPAC Name

prop-2-ynyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate

InChI

InChI=1S/C12H8Cl2O3/c1-2-6-17-12(15)5-7-16-11-4-3-9(13)8-10(11)14/h1,3-5,7-8H,6H2/b7-5+

InChI Key

XUISHRXMJFAYGU-FNORWQNLSA-N

Isomeric SMILES

C#CCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

C#CCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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